Cas no 114173-36-3 (Benzeneacetic acid, a-hydroxy-,8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester)
114173-36-3 structure
Product Name:Benzeneacetic acid, a-hydroxy-,8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
CAS-nummer:114173-36-3
MF:C16H21NO3
MW:275.342844724655
CID:106200
PubChem ID:3623
Update Time:2025-04-18
Benzeneacetic acid, a-hydroxy-,8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzeneacetic acid, a-hydroxy-,8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- Benzeneacetic acid, α-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- homatropine
- ZTVIKZXZYLEVOL-UHFFFAOYSA-N
- Benzeneacetic acid, α-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester (9CI)
- (.+/-.)-Homatropine
- BDBM82370
- CAS_87-00-3
- NSC60600
- AKOS005605558
- Homoatropine
- NCGC00015489-06
- SCHEMBL23970
- (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate
- Tropine, mandelate
- Homotropine
- NCGC00162198-01
- 8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2-phenylacetate
- 1.alpha.H,5.alpha.H-Tropan-3-.alpha.-ol, mandelate
- 114173-36-3
- Benzeneacetic acid, .alpha.-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, endo-(.+/-.)-
- Mandelytropeine
- SDCCGSBI-0050574.P003
- Mandelyltropeine
- Lopac0_000592
- CHEMBL1237117
- SR-01000075900-6
- NCI60_004650
- CCG-204681
- FT-0603300
- 3.alpha.-Hydroxy-1.alpha.H,5.alpha.H-tropanium mandelate (ester)
- 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate #
- L000927
- NCGC00015489-02
- Mandelic acid, 3d-tropanyl ester
- NCGC00015489-03
- 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl hydroxy(phenyl)acetate
- NSC_5821
- 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate
- Homatropin
- NSC-60600
- DTXSID60858968
- NS00127348
-
- Inchi: 1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3
- InChI-sleutel: ZTVIKZXZYLEVOL-UHFFFAOYSA-N
- LACHT: O(C(C(C1C=CC=CC=1)O)=O)C1CC2CCC(C1)N2C
Berekende eigenschappen
- Exacte massa: 275.15223
- Monoisotopische massa: 275.15214353g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 4
- Complexiteit: 340
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 3
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.9
- Topologisch pooloppervlak: 49.8Ų
Experimentele eigenschappen
- PSA: 49.77
Benzeneacetic acid, a-hydroxy-,8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester Gerelateerde literatuur
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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